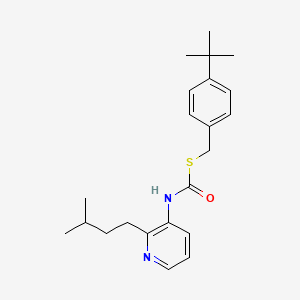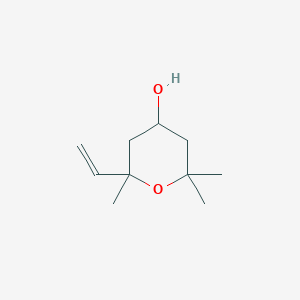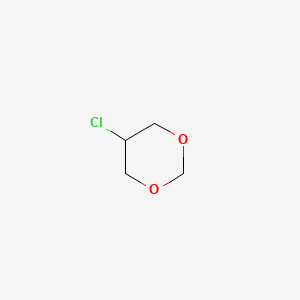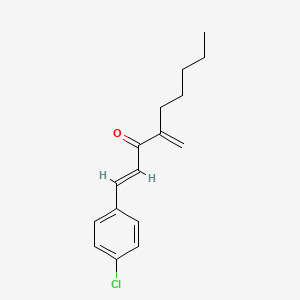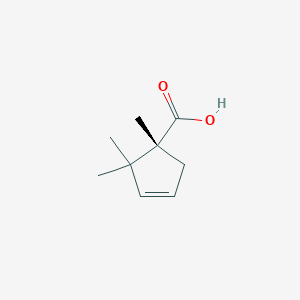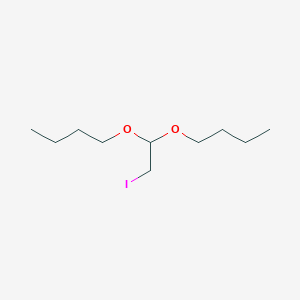
1-(1-Butoxy-2-iodoethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butoxy-2-iodoethoxy)butane is an organic compound with the molecular formula C10H21IO2 It is a derivative of butane, where the hydrogen atoms are substituted with butoxy and iodoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Butoxy-2-iodoethoxy)butane typically involves the reaction of 1-iodo-2-butoxyethane with butanol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
The reaction proceeds via nucleophilic substitution, where the butanol attacks the iodoethane derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
1-(1-Butoxy-2-iodoethoxy)butane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol
Substitution: Ammonia (NH3) or thiols in the presence of a base like NaOH
Major Products
Oxidation: Butoxyacetic acid, butoxyacetaldehyde
Reduction: 1-(1-Butoxy-2-hydroxyethoxy)butane
Substitution: 1-(1-Butoxy-2-aminoethoxy)butane, 1-(1-Butoxy-2-thioethoxy)butane
Scientific Research Applications
1-(1-Butoxy-2-iodoethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Butoxy-2-iodoethoxy)butane involves its interaction with molecular targets through its functional groups. The butoxy and iodoethoxy groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Butoxyethoxy)butane: Lacks the iodo group, making it less reactive in substitution reactions.
1-(1-Ethoxy-2-iodoethoxy)ethane: Similar structure but with ethoxy groups instead of butoxy, affecting its physical and chemical properties.
1-(1-Butoxy-2-chloroethoxy)butane: Contains a chloro group instead of an iodo group, leading to different reactivity and applications.
Uniqueness
1-(1-Butoxy-2-iodoethoxy)butane is unique due to the presence of both butoxy and iodoethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
55928-62-6 |
|---|---|
Molecular Formula |
C10H21IO2 |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
1-(1-butoxy-2-iodoethoxy)butane |
InChI |
InChI=1S/C10H21IO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
NVFRATUPGXDBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CI)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
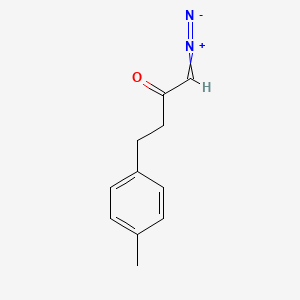
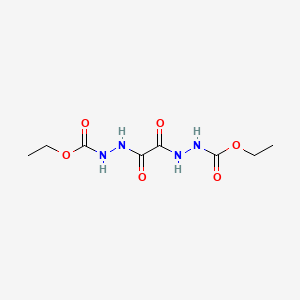
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
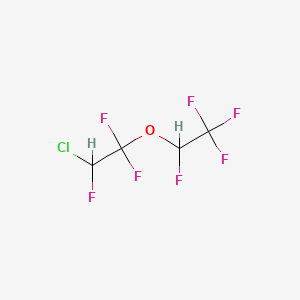
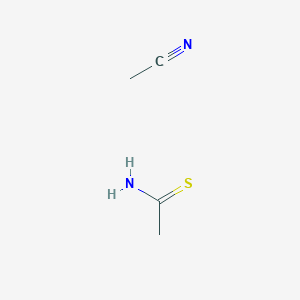

![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
